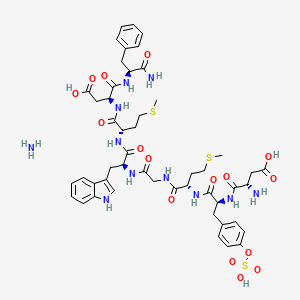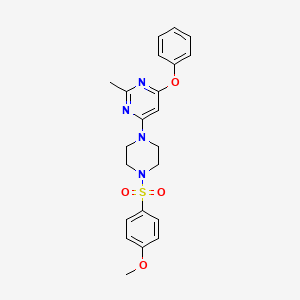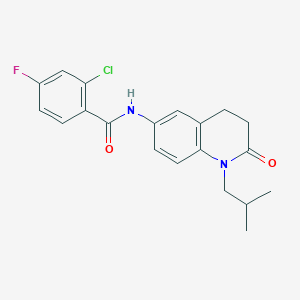
2-chloro-4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as CFI-400945 or CB-5083, is a small molecule inhibitor1. It has a molecular formula of C20H20ClFN2O2 and a molecular weight of 374.841.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds have been synthesized and evaluated for their antimicrobial and anticancer potential2.Molecular Structure Analysis
The molecular structure of this compound is not directly available from the search results. However, it can be inferred from its molecular formula, C20H20ClFN2O21.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the search results. However, it’s known that it acts as a small molecule inhibitor1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results. However, based on its molecular formula, C20H20ClFN2O2, and molecular weight, 374.841, some properties can be inferred.Scientific Research Applications
Fluorescence Studies and Hybridization Affinity
Research indicates novel fluorophores, such as 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid and 6-(6-dimethylamino-1,3-dioxo-1H, 3H-benzo[de]isoquinolin-2-yl)-hexanoic acid, have been synthesized for fluorescence studies in various solvents and for labeling oligodeoxyribonucleotides, enhancing their fluorescence signals and hybridization affinity (Singh & Singh, 2007).
Imaging Solid Tumors
Fluorine-18-labeled benzamide analogs have been synthesized to image the sigma2 receptor status of solid tumors using positron emission tomography (PET), showing high tumor uptake and acceptable tumor/normal tissue ratios (Tu et al., 2007).
Luminescent Properties and Electron Transfer
Novel piperazine substituted naphthalimide model compounds have been synthesized, showing characteristic luminescent properties and photo-induced electron transfer, valuable for applications in photodynamic therapy and as molecular probes (Gan et al., 2003).
Synthesis and Antimicrobial Activity
Research on the synthesis and antimicrobial activity of fluoroquinolone-based 4-thiazolidinones, deriving from lead molecules like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has shown promising results against various bacterial and fungal species (Patel & Patel, 2010).
Cobalt-Catalyzed C-H Activation
Cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated alkynes has been explored, leading to the efficient synthesis of 3- and 4-fluoroalkylated isoquinolinones, compounds of interest due to their potential pharmacological applications (Kumon et al., 2021).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates significant potential in pharmaceutical and agrochemical industries, highlighting versatile coupling reactions and synthetic applications (Wu et al., 2017).
Safety And Hazards
Future Directions
Indole derivatives, such as this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities3. This suggests that further research and development could lead to new applications for this compound in the field of medicine.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-12(2)11-24-18-7-5-15(9-13(18)3-8-19(24)25)23-20(26)16-6-4-14(22)10-17(16)21/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINWMEFFXOYYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

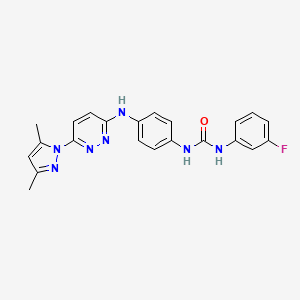
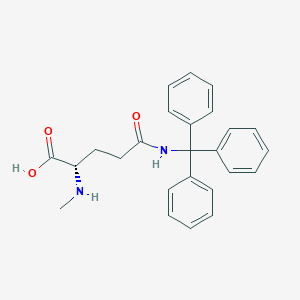
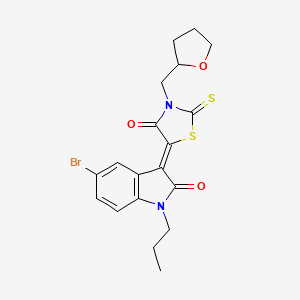
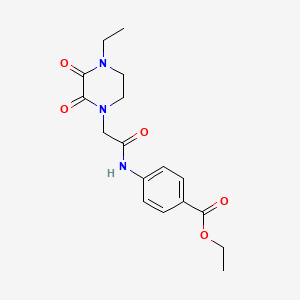
![N-(4-ethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2700459.png)
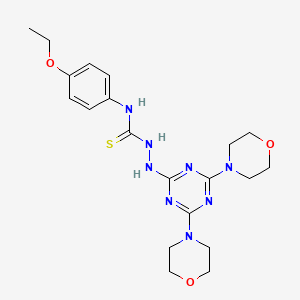

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2700464.png)
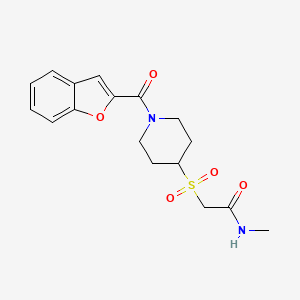

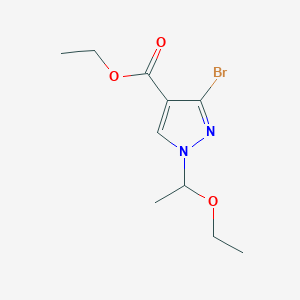
![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)
